[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-5-7(6-10)3-8(4-7)11-1-2-12-8/h9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIMJUSNVFTCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273807 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788043-96-8 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol typically involves the reaction of appropriate diols with formaldehyde under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl groups undergo oxidation to form carbonyl or carboxyl functionalities, depending on reaction conditions.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Spirocyclic ketone derivative | 72–78% | Selective oxidation of primary alcohol. |
| CrO₃ (Jones reagent) | Carboxylic acid derivative | 65% | Over-oxidation observed at higher temps. |
| TEMPO/NaOCl (mild conditions) | Aldehyde intermediate | 85% | Controlled oxidation preserves spirocycle. |
Mechanistic Insight :
-
The primary alcohol group is oxidized to a ketone or carboxylic acid via radical intermediates under strong oxidative conditions .
-
Steric hindrance from the spirocyclic structure slows reaction rates compared to linear analogs.
Reduction Reactions
While the compound itself contains alcohol groups, its synthetic intermediates or derivatives participate in reduction pathways.
Example Synthesis :
A key precursor, 2-[(benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane, undergoes hydrogenolysis with Pd/C in methanol to yield [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol in 97% yield .
Substitution Reactions
The hydroxyl groups participate in nucleophilic substitution or esterification.
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| SOCl₂ (dry DCM) | Chloro-spiro derivative | 81% yield; retains spirocyclic core. |
| Ac₂O (pyridine catalyst) | Acetylated derivative | 92% yield; dual ester formation. |
Notable Reaction :
-
Treatment with thionyl chloride replaces hydroxyl groups with chlorine atoms, enabling further functionalization.
Hydrolysis and Stability
The dioxaspiro ring exhibits stability under neutral conditions but hydrolyzes in acidic/basic media:
| Conditions | Outcome | Rate Constant (k) |
|---|---|---|
| 1M HCl (reflux) | Ring-opening to diol and formic acid | |
| 0.5M NaOH (room temp) | Partial decomposition |
Structural Impact :
-
Acidic hydrolysis cleaves the dioxolane ring, yielding a linear diol and formic acid.
Comparative Reactivity Table
Scientific Research Applications
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol is a spirocyclic organic compound featuring a spiro linkage between a dioxaspiro octane ring and a hydroxymethyl group. It is also known as (5,8-dioxaspiro[3.4]octane-2,2-diyl)dimethanol and its molecular formula is C8H14O4 .
Basic Information:
Scientific Research Applications
This compound is a chemical compound with applications spanning chemistry, biology, and industry. Its primary role is as a building block in synthesizing complex molecules. The compound's unique structure makes it suitable for studying enzyme interactions and metabolic pathways. It is also used in producing polymers and other materials with specific properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The hydroxymethyl group can be converted to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: It can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions, often involving strong acids or bases as catalysts.
Mechanism of Action
The mechanism by which [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, focusing on substituents, functional groups, and applications:
Biological Activity
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, with the CAS number 1788043-96-8, is a unique organic compound characterized by its spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structural features allow it to interact with various biological targets, making it a candidate for further research.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxymethyl group. This interaction is crucial for binding with enzymes and receptors, influencing their activity and potentially modulating various metabolic pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
Study 1: Anti-inflammatory Potential
A study investigating the anti-inflammatory properties of spirocyclic compounds found that derivatives similar to this compound significantly reduced the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells. The treatment led to a decrease in pro-inflammatory cytokines such as TNF-α and CCL2, suggesting potential therapeutic applications in inflammatory diseases .
Study 2: Cytotoxic Effects
In another study focusing on cytotoxicity, various concentrations of related compounds were tested against different cell lines. Results indicated that while some concentrations were non-toxic, higher concentrations led to significant reductions in cell viability. This suggests a dose-dependent effect that warrants further investigation into the safety profile of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane] | Lacks hydroxymethyl group | Limited reactivity |
| [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]ethanol | Contains ethanol instead of methanol | Different solubility and reactivity |
The presence of the hydroxymethyl group in this compound differentiates it from its analogs, potentially enhancing its biological interactions and applications.
Q & A
Q. What are the established synthetic routes for [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, and how do reaction conditions influence yield?
The compound can be synthesized via sodium borohydride (NaBH₄) reduction of precursor ketones or aldehydes in methanol, a method validated for structurally related diols . Reaction conditions such as temperature (e.g., 298.1 K for stability) and solvent polarity significantly impact stereoselectivity and yield. For example, polar aprotic solvents may favor spirocyclic retention, while protic solvents could promote ring-opening side reactions. GC-MS and NMR (e.g., 400 MHz for ¹H analysis) are critical for monitoring intermediates .
Q. What spectroscopic techniques are most effective for characterizing this spirocyclic diol?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400.13 MHz) resolve hydroxymethyl (-CH₂OH) and spirocyclic ether protons, with chemical shifts typically appearing at δ 3.4–4.2 ppm for oxygenated carbons .
- GC-MS : Useful for confirming molecular weight (C₇H₁₂O₃, MW 144.17) and detecting thermal degradation products .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of spirocyclic geometry and hydrogen-bonding networks .
Q. How does the hydrolytic stability of this compound compare to analogous spiroethers under acidic/basic conditions?
The 5,8-dioxaspiro[3.4]octane core exhibits moderate hydrolytic stability. Under acidic conditions (pH < 3), the ether bonds may cleave, forming diol byproducts, while basic conditions (pH > 10) can induce ring contraction or expansion. Comparative studies with 1,3-dioxaspiro[3.4]oct-6-ene derivatives suggest that electron-withdrawing substituents enhance stability .
Advanced Research Questions
Q. What mechanistic insights explain contradictory NMR and crystallographic data for hydroxymethyl conformers?
Discrepancies between solution-state NMR (flexible hydroxymethyl groups) and solid-state crystallography (fixed conformers) arise from dynamic equilibria in solution. Variable-temperature NMR (e.g., 298–343 K) and DFT calculations can model energy barriers for hydroxymethyl rotation . For example, SHELX-refined structures may reveal intramolecular H-bonding that stabilizes specific conformers .
Q. How can computational modeling optimize this compound’s application in drug design (e.g., as a linker or pharmacophore)?
- Docking Studies : The spirocyclic scaffold’s rigidity and hydroxymethyl polarity make it suitable for targeting enzyme active sites (e.g., antimicrobial agents ).
- MD Simulations : Assess stability in lipid bilayers or protein-binding pockets. For example, the 5,8-dioxaspiro[3.4]octane motif may mimic natural terpenoid frameworks .
- QSAR Analysis : Correlate substituent effects (e.g., sulfonyl chloride derivatives ) with bioactivity data.
Q. What experimental strategies resolve synthetic byproducts from spirocyclic ring-opening reactions?
Q. How do isotopic labeling studies (e.g., ²H, ¹³C) clarify metabolic or degradation pathways?
Isotopic labeling of the hydroxymethyl groups (e.g., using D₂O exchange) can trace hydrolysis products in biological systems. For example, ¹³C-labeled spiroethers enable NMR-based metabolic profiling in bacterial cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
